molecular formula C16H3F30I B12080249 Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- CAS No. 1980045-58-6

Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo-

Cat. No.: B12080249
CAS No.: 1980045-58-6
M. Wt: 892.05 g/mol
InChI Key: LTTDFBCOGRIWIP-UHFFFAOYSA-N
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Description

Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- is a highly fluorinated organic compound. It is characterized by the presence of numerous fluorine atoms and an iodine atom, making it a perfluorinated iodinated alkane. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which are attributed to the strong carbon-fluorine bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- typically involves the fluorination of hexadecane followed by iodination The fluorination process can be achieved using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions to ensure selective fluorination

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to manage the highly exothermic nature of fluorination reactions. The use of specialized equipment to handle fluorine gas and maintain reaction conditions is crucial for safety and efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions where the iodine atom is replaced by other functional groups. This is typically achieved using nucleophiles such as thiols or amines.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although the compound is resistant to oxidation due to the presence of fluorine atoms, under extreme conditions, it can undergo oxidation to form perfluorinated carboxylic acids.

Common Reagents and Conditions:

    Nucleophiles: Thiols, amines, and alkoxides for substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) under harsh conditions for oxidation reactions.

Major Products:

    Substitution Products: Perfluorinated alkanes with different functional groups.

    Reduction Products: Perfluorinated alkanes with hydrogen replacing iodine.

    Oxidation Products: Perfluorinated carboxylic acids.

Scientific Research Applications

Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination on chemical reactivity and stability.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and resistance to metabolic degradation.

    Medicine: Explored for its use in imaging techniques such as MRI, where fluorinated compounds can enhance contrast.

    Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its thermal stability and low surface energy.

Mechanism of Action

The compound exerts its effects primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to chemical reactions. In biological systems, its mechanism of action involves minimal interaction with metabolic pathways, making it an inert carrier for drug delivery. The iodine atom can serve as a site for further functionalization, allowing for targeted delivery or imaging applications.

Comparison with Similar Compounds

  • Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
  • Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodo-

Uniqueness: Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- is unique due to its high degree of fluorination and the presence of an iodine atom. This combination provides exceptional thermal stability, chemical resistance, and potential for functionalization, distinguishing it from other perfluorinated compounds.

This detailed overview highlights the significant aspects of hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo-, from its synthesis to its applications and unique properties

Properties

CAS No.

1980045-58-6

Molecular Formula

C16H3F30I

Molecular Weight

892.05 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodohexadecane

InChI

InChI=1S/C16H3F30I/c17-3(18,19)1-2(47)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)46/h2H,1H2

InChI Key

LTTDFBCOGRIWIP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(F)(F)F

Origin of Product

United States

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